N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide
Description
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-24-17-11-10-14(13-16(17)20-12-6-5-9-18(20)21)19-25(22,23)15-7-3-2-4-8-15/h2-4,7-8,10-11,13,19H,5-6,9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEYRTKAYHMSCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide typically involves multiple steps. One common synthetic route starts with the acylation of 4-iodoaniline with 5-bromovaleryl chloride in the presence of triethylamine, followed by cyclization under basic conditions to form the lactam intermediate. This intermediate is then subjected to further reactions to introduce the methoxy and benzenesulfonamide groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substitution Patterns and Receptor Affinity
Key Analogs:
SB-258585 (4-Iodo-N-[4-methoxy-3-(4-methyl-piperazin-1-yl)-phenyl]-benzenesulfonamide) Structural Differences: Replaces 2-oxopiperidinyl with 4-methylpiperazinyl and adds an iodine substituent. Activity: Potent 5-HT6 receptor antagonist (Kd = 1.3 nM). The iodine enhances receptor binding via hydrophobic interactions, while the methylpiperazinyl group contributes to solubility and CNS penetration .
SB-399885 (N-[3,5-dichloro-2-(methoxy)phenyl]-4-(methoxy)-3-(1-piperazinyl)benzenesulfonamide)
- Structural Differences : Incorporates dichloro and methoxy groups on the phenyl ring and a piperazinyl moiety.
- Activity : Selective 5-HT6 antagonist with improved pharmacokinetic properties due to halogenation .
- Comparison : The dichloro substituents in SB-399885 may increase metabolic stability compared to the target compound’s methoxy group, but the 2-oxopiperidinyl group could offer unique conformational rigidity.
T0901317 (N-(2,2,2-trifluoro-ethyl)-N-[4-(2,2,2-trifluoro-1-hydroxy-1-trifluoromethyl-ethyl)-phenyl]-benzenesulfonamide)
- Structural Differences : Contains trifluoroethyl and trifluoromethyl-hydroxyl groups.
- Activity : Liver X receptor (LXR) agonist (EC50 ~300 nM), demonstrating sulfonamide versatility in nuclear receptor targeting .
- Comparison : The target compound’s lack of fluorinated groups suggests selectivity for 5-HT6 over LXR pathways.
Pharmacokinetic and Physicochemical Properties
| Compound | logP* | Solubility | Metabolic Stability | Key Substituents |
|---|---|---|---|---|
| Target Compound | ~2.5 | Moderate | High (2-oxopiperidinyl) | 2-oxopiperidinyl, methoxy |
| SB-258585 | ~3.0 | Low | Moderate | 4-methylpiperazinyl, iodine |
| SB-399885 | ~3.5 | Very low | High | Dichloro, piperazinyl |
| T0901317 | ~4.2 | Very low | Low | Trifluoroethyl, trifluoromethyl |
*Estimated based on substituent contributions.
- 2-Oxopiperidinyl vs.
- Halogenation Effects : Iodine (SB-258585) and chlorine (SB-399885) enhance receptor affinity but may increase toxicity risks. The target compound avoids halogens, favoring a safer profile.
Biological Activity
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of and a molecular weight of approximately 388.46 g/mol. Its structure features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and anti-inflammatory properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways.
Key Mechanisms Include:
- Enzyme Inhibition: The sulfonamide group may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Binding: The compound may bind to specific receptors, modulating their activity and influencing physiological responses.
Biological Activities
Research has indicated several potential biological activities for this compound:
- Anticancer Activity: Preliminary studies suggest that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown IC50 values ranging from 0.89 to 9.63 µg/mL against HeLa and AGS cell lines, indicating strong anticancer properties .
- Anti-inflammatory Effects: The sulfonamide moiety is often associated with anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
- Antimicrobial Properties: Similar compounds have demonstrated antibacterial activity, suggesting that this compound may also have potential in combating bacterial infections.
Case Study 1: Anticancer Activity
A study evaluating the anticancer effects of related sulfonamide compounds found that they induced apoptosis in cancer cells through both extrinsic and intrinsic pathways. The activation of caspases (caspase-8 and -9) was noted, indicating that the compound triggers programmed cell death .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HeLa | 0.89 |
| Compound B | AGS | 9.63 |
Case Study 2: Enzyme Inhibition
Research on similar piperidine-containing compounds revealed their potential as inhibitors of cysteine cathepsins, which play a role in tumor growth and metastasis. This suggests that this compound may exhibit similar inhibitory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
